Methyl 11-oxo-9-undecenoate

Description

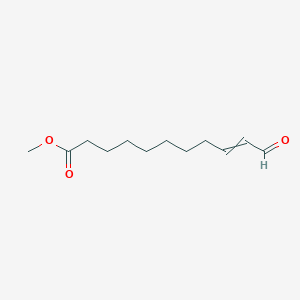

Structure

3D Structure

Properties

IUPAC Name |

methyl 11-oxoundec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h7,9,11H,2-6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEJSRKZEJDCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016380 | |

| Record name | Methyl 11-oxo-9-undecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53613-55-1 | |

| Record name | Methyl 11-oxo-9-undecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 11-oxo-9-undecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is a polyfunctional long-chain fatty acid methyl ester. Its structure, featuring a terminal aldehyde, a conjugated double bond, and a methyl ester group, suggests a potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related structural analogs and computational predictions to offer a thorough profile.

Chemical and Physical Properties

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 53613-55-1 | NIST WebBook[1][2] |

| Molecular Formula | C₁₂H₂₀O₃ | NIST WebBook[1][2] |

| Molecular Weight | 212.2854 g/mol | NIST WebBook[1][2] |

| IUPAC Name | methyl 11-oxoundec-9-enoate | PubChem |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 212.141245 g/mol | PubChem |

| Monoisotopic Mass | 212.141245 g/mol | PubChem |

| Topological Polar Surface Area | 43.4 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 197 | PubChem |

Table 3: Estimated Physical Properties

| Property | Estimated Value | Basis for Estimation |

| Boiling Point | ~300-330 °C | Based on boiling points of C12-C18 fatty acid methyl esters. The atmospheric boiling point of biodiesel (C16-C18 FAMEs) generally ranges from 330 to 357°C. Shorter C12 esters will have a slightly lower boiling point. |

| Melting Point | < 0 °C | Unsaturated fatty acid methyl esters generally have lower melting points than their saturated counterparts. The presence of a cis-double bond introduces a kink in the chain, hindering crystal lattice formation. |

| Density | ~0.87-0.89 g/cm³ | Based on the density of other C12 fatty acid methyl esters. |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform). Insoluble in water. | General solubility characteristics of long-chain fatty acid methyl esters. The long hydrocarbon tail dominates the molecule's polarity. |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, adapting known procedures for the synthesis of unsaturated oxo-esters. A plausible synthetic route is outlined below.

Workflow for the Synthesis and Characterization of this compound

Caption: A proposed workflow for the synthesis and subsequent purification and characterization of this compound.

Detailed Methodology:

-

Step 1: Synthesis of Methyl 11-hydroxyundecanoate

-

Reaction: Start with a suitable C11 precursor, such as 11-bromoundecanoic acid.

-

Esterification: Convert the carboxylic acid to its methyl ester using a standard method like Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).

-

Hydroxylation: Convert the bromo group to a hydroxyl group via nucleophilic substitution with a hydroxide source (e.g., NaOH or KOH) in an aqueous-organic solvent mixture.

-

-

Step 2: Oxidation to Methyl 11-oxoundecanoate

-

Reaction: The primary alcohol is oxidized to an aldehyde.

-

Reagents: Use a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) are suitable choices.

-

Procedure (Swern Oxidation):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM.

-

Add a solution of Methyl 11-hydroxyundecanoate in DCM dropwise.

-

Stir for 30-60 minutes at -78 °C.

-

Add triethylamine and allow the reaction to warm to room temperature.

-

Quench the reaction with water and perform a standard aqueous workup.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

-

Step 3: Introduction of the C9-C10 Double Bond

-

Reaction: Formation of an α,β-unsaturated aldehyde. This can be achieved via several methods, including a Wittig-type reaction or a selenoxide elimination protocol.

-

Procedure (Selenoxide Elimination):

-

Deprotonate the α-carbon to the aldehyde using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the enolate.

-

Quench the enolate with an electrophilic selenium reagent, such as phenylselenyl bromide (PhSeBr).

-

Isolate the α-selenyl aldehyde.

-

Oxidize the selenium to a selenoxide using an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at low temperature.

-

The selenoxide will undergo a syn-elimination upon warming to room temperature to yield the α,β-unsaturated aldehyde, this compound.

-

-

-

Purification and Characterization

-

Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final product should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the methyl ester, the aldehyde, the double bond, and the correct carbon skeleton.

-

Mass Spectrometry (GC-MS or high-resolution MS): To confirm the molecular weight and fragmentation pattern.

-

FTIR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (C=O of the ester and aldehyde, C=C of the alkene).

-

-

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the activities of structurally related fatty acid methyl esters (FAMEs) can provide insights into its potential roles.

-

Peroxisome Proliferator-Activated Receptors (PPARs) Activation: Some fatty acid esters, such as methyl palmitate, have been identified as naturally occurring ligands and activators of PPARs. These nuclear receptors are key regulators of lipid metabolism and glucose homeostasis. It is plausible that this compound could also interact with and modulate the activity of PPARs.

-

Antimicrobial and Antioxidant Properties: Various long-chain unsaturated fatty acid esters have demonstrated antimicrobial and antioxidant activities. For instance, 11-octadecenoic acid methyl ester has reported antioxidant and antimicrobial properties. The electrophilic nature of the α,β-unsaturated aldehyde moiety in this compound could also impart reactivity towards biological nucleophiles, potentially leading to antimicrobial or cytotoxic effects.

Logical Relationship of FAMEs to PPAR Activation and Metabolic Regulation

References

Technical Guide: Methyl 11-oxo-9-undecenoate (CAS: 53613-55-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is a fatty acid ester with the chemical formula C12H20O3[1][2]. This document provides a summary of the available technical information for this compound, including its physicochemical properties, spectroscopic data, and potential biological relevance. Due to the limited availability of data specifically for this compound, information from closely related compounds and general analytical methodologies is also included to provide a broader context for researchers.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. Experimental data for many of these properties are not currently available in public literature.

| Property | Value | Source |

| Molecular Formula | C12H20O3 | NIST WebBook[1][2], PubChem[3] |

| Molecular Weight | 212.28 g/mol | PubChem[3] |

| IUPAC Name | methyl 11-oxoundec-9-enoate | PubChem[3] |

| CAS Number | 53613-55-1 | NIST WebBook[1][2] |

| XLogP3 | 2.8 | PubChem[3] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 9 | PubChem[3] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

Mass Spectrometry

An electron ionization (EI) mass spectrum for this compound is available in the NIST WebBook database[1][2]. A representation of the mass spectrum is provided below. The digital data for the spectrum is not available for download due to licensing restrictions[1].

(Note: A visual representation of the mass spectrum would be included here if the image was available.)

Synthesis and Experimental Protocols

General Workflow for Natural Product Identification

This compound has been identified as a component in the methanolic extract of the clam Paratapes undulatus[5]. The general workflow for isolating and identifying such a compound from a natural source is outlined in the diagram below.

Caption: General workflow for the extraction and identification of this compound from a natural source.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or signaling pathways associated with this compound. However, it is classified as a fatty acid ester, a class of compounds known for a wide range of biological activities. For instance, various fatty acid esters have demonstrated antimicrobial, antibiofilm, and antioxidant properties[5].

Further research is required to determine the specific biological functions of this compound. A proposed logical workflow for investigating its biological activity is presented below.

Caption: Proposed workflow for the investigation of the biological activity of this compound.

Conclusion and Future Directions

This compound is a fatty acid ester with limited characterization in the scientific literature. While basic physicochemical properties have been computed and a mass spectrum is available, there is a clear need for further research to establish its full chemical and biological profile. Future work should focus on:

-

Development and publication of a robust synthetic protocol.

-

Comprehensive spectroscopic characterization, including NMR and IR spectroscopy.

-

Systematic screening for biological activities, including antimicrobial, antioxidant, and cytotoxic effects.

-

If found to be biologically active, elucidation of its mechanism of action and involved signaling pathways.

This technical guide serves as a starting point for researchers interested in this compound and highlights the significant opportunities for further investigation into this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C12H20O3 | CID 534673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

The Elusive Natural Origins of Methyl 11-oxo-9-undecenoate: A Technical Review

A comprehensive review of scientific literature reveals no definitive evidence of the natural occurrence of Methyl 11-oxo-9-undecenoate. Despite its well-defined chemical structure and properties, this unsaturated oxo-ester has not been identified as a constituent of any plant, insect, fungus, or other natural source in publicly accessible research. This technical guide summarizes the current state of knowledge, details the analytical methods relevant to its identification, and discusses the natural occurrence of structurally related compounds to provide context for researchers, scientists, and drug development professionals.

Investigation into Potential Natural Sources

Initial investigations into the natural occurrence of this compound focused on insect secretions, particularly the Dufour's gland of ants in the Formica genus. These glands are known to produce a diverse array of fatty acid derivatives, including methyl esters, ketones, and unsaturated compounds, which serve as chemical signals for communication and defense. Extensive research, including seminal work by Bergström and Löfqvist, has characterized the chemical composition of these secretions in various Formica species. While these studies have identified a multitude of volatile and non-volatile organic compounds, this compound has not been among the reported constituents.

Broader searches encompassing other potential natural sources such as plant volatiles, fungal metabolites, and pheromones of other insect orders have also failed to yield any reports of its isolation and identification.

Physicochemical Properties

While its natural origins remain unknown, the physicochemical properties of this compound are well-documented in chemical databases. A summary of these properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₃ | PubChem |

| Molecular Weight | 212.28 g/mol | PubChem |

| IUPAC Name | methyl 11-oxoundec-9-enoate | PubChem |

| CAS Number | 53613-55-1 | PubChem |

Table 1. Physicochemical properties of this compound.

Experimental Protocols for Identification and Analysis

The identification of fatty acid methyl esters and related compounds from natural extracts typically involves a combination of chromatographic and spectroscopic techniques. The following workflow outlines the standard experimental approach that would be employed for the isolation and characterization of a compound like this compound.

Figure 1. A generalized experimental workflow for the isolation and identification of natural products like this compound.

Extraction

The initial step involves the extraction of organic compounds from the source material. For insect glands, this is often achieved by dissecting the gland and extracting it with a non-polar solvent like hexane or dichloromethane. For plant or fungal material, maceration followed by solvent extraction is common.

Separation and Purification

The crude extract, containing a complex mixture of compounds, is then subjected to chromatographic separation. Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds like fatty acid methyl esters. The choice of the GC column's stationary phase is critical for achieving good separation. High-performance liquid chromatography (HPLC) can also be used for purification, especially for less volatile or thermally labile compounds.

Identification and Structure Elucidation

Once isolated, the structure of the compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure, including the position of double bonds and functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester (C=O) and alkene (C=C) groups in this compound.

Natural Occurrence of Structurally Related Compounds

While this compound itself has not been found in nature, a variety of structurally similar compounds have been isolated from natural sources. These include:

-

Other Fatty Acid Methyl Esters (FAMEs): A wide range of saturated and unsaturated FAMEs are common constituents of insect cuticular hydrocarbons, pheromone blends, and plant volatiles.

-

Unsaturated Ketones: Various unsaturated ketones play important roles as signaling molecules in insects. For example, (Z)-9-tricosene is a well-known sex pheromone in the housefly, Musca domestica.

-

Oxo-Acids and Esters: A number of oxo-fatty acids and their esters are known from plants and fungi, often as products of lipid peroxidation or enzymatic oxidation.

The absence of this compound in the extensive studies of natural products suggests that either its biosynthesis is rare, it is present in concentrations below the detection limits of standard analytical methods, or it exists in organisms that have not yet been chemically investigated.

Conclusion

Methyl 11-oxo-9-undecenoate: A Technical Guide for Investigation as a Novel Insect Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones are pivotal in mediating intraspecific communication, governing behaviors from mating and aggregation to alarm signaling.[1][2] These semiochemicals, often comprised of complex blends of volatile organic compounds, represent a cornerstone of modern integrated pest management (IPM) strategies due to their species-specificity and minimal environmental impact. The vast chemical diversity of insect pheromones includes a range of functional groups, with esters and ketones being particularly prevalent.[2][3] This guide focuses on Methyl 11-oxo-9-undecenoate, a C12 keto-ester, as a candidate insect pheromone. While not yet identified from a specific insect species, its chemical structure suggests potential bioactivity. This document outlines a comprehensive framework for the systematic investigation of this compound, from its fundamental properties to detailed experimental protocols for its validation as a pheromone.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a candidate pheromone is essential for developing appropriate methods for its extraction, synthesis, and delivery in bioassays. The known properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₃ | [4] |

| Molecular Weight | 212.28 g/mol | [4] |

| CAS Number | 53613-55-1 | [4] |

| IUPAC Name | methyl 11-oxoundec-9-enoate | [4] |

| XLogP3 | 2.8 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 9 | [4] |

Hypothetical Biosynthesis

The biosynthesis of insect pheromones, particularly long-chain unsaturated esters and ketones, typically originates from fatty acid metabolism.[5][6] A plausible biosynthetic pathway for this compound in an insect pheromone gland can be hypothesized to involve a series of enzymatic modifications of a common fatty acid precursor, such as oleic acid or linoleic acid. This proposed pathway involves desaturation, chain shortening (β-oxidation), oxidation, and esterification steps.

Caption: Proposed biosynthetic pathway for this compound.

Hypothetical Signaling Pathway

The perception of pheromones in insects is a complex process initiated by the binding of the pheromone molecule to olfactory receptors on the antennae.[7] The signal is then transduced into an electrical signal that is processed in the antennal lobe of the insect brain, ultimately leading to a behavioral response.[7] For a keto-ester like this compound, the signaling cascade would likely involve specific odorant binding proteins (OBPs) and odorant receptors (ORs).

Caption: Hypothetical signaling pathway for this compound perception.

Experimental Protocols for Verification

To validate this compound as a bona fide insect pheromone, a series of rigorous experimental procedures must be undertaken. The following protocols provide a detailed methodology for this process.

Pheromone Extraction and Identification

Objective: To extract and identify volatile compounds from the putative pheromone gland of the target insect species.

Methodology:

-

Insect Rearing and Collection: Rear the target insect species under controlled conditions (temperature, humidity, photoperiod). Collect virgin females at their peak calling (pheromone-releasing) age.

-

Gland Excision: Dissect the putative pheromone glands (e.g., abdominal tips) from the females under a stereomicroscope.

-

Solvent Extraction: Immerse the excised glands in a small volume of high-purity hexane or dichloromethane for a defined period (e.g., 30 minutes).

-

Sample Concentration: Carefully concentrate the solvent extract under a gentle stream of nitrogen.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the extract using GC-MS to separate and identify the chemical constituents. Compare the mass spectrum of any peak of interest with a synthetic standard of this compound.

Laboratory Synthesis

Objective: To synthesize a pure standard of this compound for analytical confirmation and bioassays. A general synthesis for a related compound, methyl 11-oxoundecanoate, can be adapted.[8]

Methodology (adapted from a similar synthesis):

-

Starting Material: Begin with a suitable precursor such as methyl 11-(4-methylphenylsulfonyloxy)undecanoate.

-

Oxidation: Heat dimethylsulfoxide to 150°C while bubbling nitrogen through it.

-

Base Addition: Add sodium bicarbonate portionwise, maintaining the temperature between 140-160°C.

-

Substrate Addition: Add the starting material portionwise over a short period.

-

Workup: Cool the reaction mixture and pour it into ice-water. Extract the aqueous mixture with heptane.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Characterization: Confirm the structure and purity of the synthesized compound using NMR and GC-MS.

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To determine if the insect's antennae are responsive to this compound.

Methodology:

-

Antenna Preparation: Excise an antenna from a male insect and mount it between two electrodes using conductive gel.[9]

-

EAG Assay: Deliver a puff of air containing a known concentration of synthetic this compound over the antenna and record the resulting electrical potential (EAG response).[10][11] Use a solvent puff as a negative control.

-

GC-EAD Assay: Couple the effluent from a gas chromatograph to an EAG preparation.[12] Inject the natural pheromone gland extract. Any peak in the chromatogram that elicits a simultaneous EAG response from the antenna is considered biologically active. Co-inject the extract with the synthetic standard to confirm the retention time and EAG activity of this compound.

Behavioral Bioassays

Objective: To assess the behavioral response of the insect to this compound.[13][14][15]

Methodology (Wind Tunnel Assay):

-

Wind Tunnel Setup: Use a wind tunnel with controlled airflow, temperature, and light conditions.

-

Stimulus Preparation: Apply a known amount of synthetic this compound to a dispenser (e.g., filter paper or rubber septum). Use a solvent-only dispenser as a control.

-

Insect Acclimation: Place individual male insects in the downwind end of the tunnel and allow them to acclimate.

-

Observation: Introduce the stimulus at the upwind end of the tunnel and record the insects' behavioral responses, such as taking flight, upwind flight, casting, and landing on the stimulus source.

-

Data Analysis: Quantify the percentage of insects exhibiting each behavior in response to the treatment and control.

Caption: A comprehensive experimental workflow for pheromone identification and validation.

Data Presentation

Quantitative data from behavioral bioassays should be meticulously recorded and presented in a clear, comparative format.

Table 2: Template for Summarizing Wind Tunnel Bioassay Data

| Treatment | n | % Taking Flight | % Upwind Flight | % Landing on Source |

| This compound (1 µg) | 50 | |||

| Solvent Control | 50 | |||

| Positive Control (if available) | 50 |

Conclusion

While this compound has not yet been confirmed as a natural insect pheromone, its chemical structure is analogous to known pheromones, making it a compelling candidate for investigation. The technical guide presented here provides a robust framework for researchers to systematically explore its potential biological activity. Through a combination of chemical analysis, synthesis, electrophysiology, and behavioral assays, the role of this compound in insect communication can be elucidated. Successful identification and validation would not only contribute to our fundamental understanding of chemical ecology but could also pave the way for the development of novel, environmentally benign pest management tools. Future research should focus on screening this compound against a variety of insect species, particularly those known to utilize long-chain keto-esters in their pheromone blends.

References

- 1. Insect pheromones - Wikipedia [en.wikipedia.org]

- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 4. This compound | C12H20O3 | CID 534673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. ockenfels-syntech.com [ockenfels-syntech.com]

- 10. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ento.psu.edu [ento.psu.edu]

Analogs of Methyl 11-oxo-9-undecenoate: A Technical Guide to Their Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analogs of Methyl 11-oxo-9-undecenoate, focusing on their chemical synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of oxo-fatty acids. We delve into the anti-inflammatory and anti-cancer properties of key analogs, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to facilitate a deeper understanding and further research in this promising area.

Introduction

This compound is a member of the oxo-fatty acid family, a class of lipid mediators that have garnered significant interest for their diverse biological activities. While information on this compound itself is limited, its structural features—a conjugated enone system and a terminal methyl ester—are present in a variety of naturally occurring and synthetic compounds with potent biological effects. This guide will focus on structurally and functionally related analogs, providing a detailed examination of their synthesis, bioactivity, and therapeutic potential.

Key Analogs and Their Biological Activities

Extensive research has identified several key analogs of this compound with significant anti-inflammatory and anti-cancer properties. This section will focus on two prominent examples: (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) and 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA).

Anti-inflammatory Activity

Both 13-KODE and other oxo-phytodienoic acids have demonstrated potent anti-inflammatory effects. They have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage models.[1][2]

Anti-cancer Activity

Recent studies have highlighted the anti-cancer potential of these analogs. 13-Oxo-ODE has been shown to down-regulate the proto-oncogene c-Myc and attenuate the stemness of breast cancer cells.[3] Similarly, 9-oxo-ODA has been found to induce apoptosis in human ovarian cancer cells.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of key analogs.

Table 1: Anti-inflammatory Activity of Oxo-Fatty Acid Analogs

| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| 8-oxo-9-octadecenoic acid | RAW 264.7 | NO Production | Inhibition | Significant at 12.5, 25, and 50 μM | [5] |

| (9S,13R)-12-oxo-phytodienoic acid | Macrophages | PGE2 Production | Inhibition | Not specified | [2] |

Table 2: Anti-cancer Activity of Oxo-Fatty Acid Analogs

| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |

| 9-oxo-(10E,12E)-octadecadienoic acid | HRA (human ovarian cancer) | Cytotoxicity | Apoptosis Induction | Not specified | [4] |

| 9-oxo-(10E,12Z)-octadecadienoic acid | HeLa, SiHa (cervical cancer) | Proliferation | Inhibition | 25–50 µM | [6] |

| 13-Oxo-9Z,11E-octadecadienoic acid | MDA-MB-231 (breast cancer) | Mammosphere Formation | Inhibition | Effective at 0-400 μM | [3] |

| Branched phenyl derivative of oleic acid | MCF-7 (breast cancer), HT-29 (colon cancer) | Proliferation | Inhibition | 48 ppm | [7] |

| Branched n-butyl derivative of oleic acid | MCF-7 (breast cancer), HT-29 (colon cancer) | Proliferation | Inhibition | 77-82 ppm | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key analog and for the key biological assays cited in this guide.

Synthesis of (9Z,11E)-octadecadienoic acid (a precursor to 13-KODE)

A detailed, publicly available, step-by-step chemical synthesis protocol for (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) is not readily found in the reviewed literature. However, a method for the synthesis of its precursor, (9Z,11E)-octadecadienoic acid, has been described and is detailed below.[8] The subsequent oxidation of the allylic carbon to a ketone would be a necessary final step to yield 13-KODE.

Materials:

-

Linoleic acid

-

n-Butyllithium

-

Potassium tert-butoxide

-

1-Butanol

-

Aspergillus niger lipase

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Isomerization of Linoleic Acid:

-

Dissolve linoleic acid in 1-butanol.

-

Add a superbase (n-butyllithium/potassium tert-butoxide) or reflux with KOH in 1-butanol to induce isomerization to a mixture of conjugated linoleic acid isomers, including (9Z,11E)-octadecadienoic acid.[8]

-

-

Enzymatic Separation:

-

Purification:

-

Separate the esterified (9Z,11E) isomer from the unreacted isomers using standard chromatographic techniques.

-

Hydrolyze the purified ester using an acid or base (e.g., HCl or NaOH) to yield pure (9Z,11E)-octadecadienoic acid.[8]

-

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol is adapted from studies on the anti-inflammatory effects of oxo-fatty acids in RAW 264.7 macrophages.[5]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., 8-oxo-9-octadecenoic acid)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Griess Reagent

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

-

Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite as an indicator of NO production.

-

Anti-cancer Stem Cell Activity Assay (Mammosphere Formation)

This protocol is a generalized method for assessing the effect of compounds on the formation of mammospheres, an in vitro measure of cancer stem cell activity.[1][9][10][11]

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

Test compound (e.g., 13-Oxo-ODE)

-

Mammocult™ medium (or similar serum-free medium)

-

Ultra-low attachment plates

Procedure:

-

Cell Preparation:

-

Culture breast cancer cells to sub-confluency.

-

Harvest the cells and prepare a single-cell suspension.

-

-

Plating:

-

Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

-

Add the test compound at various concentrations to the Mammocult™ medium.

-

-

Incubation:

-

Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator to allow for mammosphere formation.

-

-

Quantification:

-

Count the number of mammospheres formed in each well using a microscope.

-

The reduction in the number of mammospheres in treated wells compared to the control indicates an inhibitory effect on cancer stem cell activity.

-

Signaling Pathways and Mechanisms of Action

The biological effects of these oxo-fatty acid analogs are mediated through the modulation of key signaling pathways involved in inflammation and cancer.

Inhibition of NF-κB and MAPK Signaling Pathways

13-KODE and related compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli.[1][12] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Activation of Nrf2/HO-1 Signaling Pathway

In addition to their inhibitory effects, these compounds can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][10][13] This pathway plays a crucial role in the cellular antioxidant response, and its activation can contribute to the anti-inflammatory and cytoprotective effects of these analogs.

Conclusion

The analogs of this compound, particularly conjugated oxo-octadecadienoic acids, represent a promising class of bioactive lipids with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation and cancer makes them attractive candidates for further investigation and drug development. This guide has provided a comprehensive overview of the current knowledge in this area, including quantitative data, experimental protocols, and mechanistic insights, to serve as a valuable resource for the scientific community. Further research into the synthesis, structure-activity relationships, and in vivo efficacy of these compounds is warranted to fully explore their therapeutic applications.

References

- 1. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxo fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 4. researchgate.net [researchgate.net]

- 5. a-detailed-mammosphere-assay-protocol-for-the-quantification-of-breast-stem-cell-activity - Ask this paper | Bohrium [bohrium.com]

- 6. Biosynthetic origin of conjugated double bonds: Production of fatty acid components of high-value drying oils in transgenic soybean embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]

- 12. PathHunter® eXpress Keap1-NRF2 Nuclear Translocation Assay [emea.discoverx.com]

- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

The Architecture of Nature: An In-Depth Technical Guide to the Biosynthesis of Unsaturated Keto Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated keto fatty acids (UKFAs) represent a unique class of lipids characterized by the presence of both a ketone functional group and one or more carbon-carbon double bonds within their aliphatic chain. These molecules play critical roles in various biological processes, from serving as signaling molecules in plants to forming essential components of the complex cell walls of pathogenic bacteria. Understanding the intricate biosynthetic pathways that lead to the formation of UKFAs is paramount for the development of novel therapeutics, particularly in the context of infectious diseases, and for engineering biological systems for the production of valuable oleochemicals. This technical guide provides a comprehensive overview of the core mechanisms governing UKFA biosynthesis, with a focus on two key pathways: the mycolic acid biosynthesis in Mycobacterium tuberculosis and the jasmonic acid pathway in plants.

Core Biosynthetic Pathways

The biosynthesis of UKFAs is not a single, conserved pathway but rather a collection of specialized enzymatic routes that have evolved to meet the specific needs of different organisms. This guide will focus on two of the most well-characterized pathways that result in the formation of unsaturated fatty acids bearing a ketone group.

Mycolic Acid Biosynthesis in Mycobacterium tuberculosis

Mycolic acids are very long-chain α-alkyl, β-hydroxy fatty acids that are a hallmark of the mycobacterial cell wall, contributing to its impermeability and the pathogen's resistance to many antibiotics.[1] The biosynthesis of keto-mycolic acids, a specific class of mycolic acids, involves a fascinating interplay between fatty acid synthase (FAS) systems and a polyketide synthase (PKS).

The overall process begins with the de novo synthesis of fatty acids by a eukaryotic-like FAS-I system, which produces both short-chain primers and the C24-C26 α-branch of the final mycolic acid.[1][2] The shorter acyl-CoA products of FAS-I are then elongated by a dissociated FAS-II system to generate the long meromycolate chain.[1][3]

The introduction of the keto group is a result of modifications to the meromycolate chain. The key steps are:

-

Condensation: The final condensation of the C24-C26 α-branch with the fully elongated meromycolate chain is catalyzed by the polyketide synthase Pks13. This reaction forms an α-alkyl, β-ketoacyl-ACP intermediate.[1][4]

-

Reduction: A subsequent reduction of the β-keto group is typically carried out by a reductase, such as CmrA (Rv2509), to yield the characteristic β-hydroxy group of mycolic acids.[1][3] However, in the case of keto-mycolic acids, this reduction is incomplete or bypassed, leading to the retention of the ketone functionality. The precise mechanism of how this reduction is avoided for a subset of mycolic acids is an area of ongoing research.

The unsaturation in mycolic acids is introduced by specific desaturases that act on the growing meromycolate chain.[5]

The biosynthesis of mycolic acids is tightly regulated to ensure the integrity of the cell wall. Several transcriptional regulators have been identified that control the expression of the key biosynthetic genes.

-

FasR: This TetR-like transcriptional regulator activates the expression of the fas-acpS operon, which encodes for the FAS-I system. The activity of FasR is modulated by long-chain acyl-CoAs, which act as effector molecules.[2]

-

MabR: This transcriptional regulator controls the expression of the fasII operon, which is responsible for the elongation of the meromycolate chain. MabR acts as a transcriptional activator of the FAS-II system.[2][6]

-

MadR: The mycolic acid desaturase regulator (MadR) is a transcriptional repressor of the desA1 and desA2 genes, which are involved in the desaturation of mycolic acids. MadR senses the levels of saturated acyl-CoAs to control mycolic acid desaturation in response to cell envelope stress.[5]

Jasmonic Acid Biosynthesis in Plants

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based plant hormones that regulate a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stress.[7][8] The biosynthesis of JA starts from α-linolenic acid and proceeds through a series of enzymatic steps that introduce both unsaturation and a keto group.

The key steps in the biosynthesis of jasmonic acid are:

-

Oxygenation: The pathway is initiated by the enzyme lipoxygenase (LOX), which incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[8]

-

Cyclization: Allene oxide synthase (AOS) and allene oxide cyclase (AOC) work in concert to convert 13-HPOT into 12-oxo-phytodienoic acid (OPDA), which contains a cyclopentenone ring structure with a keto group.[8]

-

Reduction and β-oxidation: The double bond in the cyclopentenone ring of OPDA is reduced by OPDA reductase (OPR3). The resulting molecule then undergoes three rounds of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding jasmonic acid.[8]

The biosynthesis of jasmonic acid is tightly controlled by a complex signaling network that responds to developmental cues and environmental stimuli.

-

Autoregulation: The JA signaling pathway exhibits a positive feedback loop where JA itself can induce the expression of key biosynthetic genes, including LOX, AOS, and OPR3. This auto-amplification is mediated by the transcription factor MYC2.[9]

-

Hormonal Crosstalk: The JA pathway interacts with other hormone signaling pathways, such as those for ethylene and salicylic acid, to fine-tune the plant's response to different stresses.[10]

-

Repression: In the absence of a stimulus, the JA signaling pathway is kept in a repressed state by JAZ (Jasmonate-ZIM domain) proteins, which bind to and inhibit the activity of transcription factors like MYC2. Upon perception of the bioactive form of JA, JA-isoleucine (JA-Ile), JAZ proteins are targeted for degradation, leading to the activation of JA-responsive genes.[11]

Quantitative Data

Quantitative analysis of UKFA biosynthesis is essential for understanding the efficiency of these pathways and for metabolic engineering efforts. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in Unsaturated Fatty Acid Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Δ6-Desaturase | Rat liver microsomes | Linoleic acid | 1.5 | 0.63 | [12] |

| InhA (Enoyl-ACP reductase) | Mycobacterium tuberculosis | 2-trans-dodecenoyl-CoA | 13.5 ± 2.3 | - | [3] |

Table 2: Quantification of Jasmonic Acid in Plant Tissues

| Plant | Condition | Jasmonic Acid (µg/g fresh tissue) | Method | Reference |

| Hybrid Poplar | Normal | 2.6 | LC-MS/MS | [7] |

| Tomato | Ozone-stressed (9h post-fumigation) | ~0.2 (13-fold increase) | HS-SPME-GC-MS | [13] |

| Soybean | Soybean mosaic virus-infected | ~3 times higher than normal | HPLC-FD | [14] |

Experimental Protocols

Detailed experimental protocols are crucial for the study of UKFA biosynthesis. Below are outlines of key experimental procedures.

Experimental Workflow for Characterizing a Novel Fatty Acid Desaturase

Protocol 1: In Vitro Assay for a β-Ketoacyl-ACP Synthase (e.g., KasA in M. tuberculosis)

Objective: To determine the condensing activity of a β-ketoacyl-ACP synthase.[15]

Materials:

-

Purified recombinant KasA enzyme

-

Purified AcpM (acyl carrier protein)

-

Malonyl-CoA

-

Acyl-ACP (e.g., palmitoyl-AcpM) as a primer

-

[14C]Malonyl-CoA (for radioactive detection)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acyl-ACP primer, and purified KasA enzyme.

-

Initiation: Start the reaction by adding a mixture of malonyl-CoA and [14C]malonyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

-

Extraction: Extract the fatty acid products with an organic solvent (e.g., hexane).

-

Analysis: Analyze the extracted products by thin-layer chromatography (TLC) and autoradiography to visualize the elongated, radiolabeled fatty acid products.

-

Quantification: Quantify the amount of product formed by scintillation counting of the corresponding spots on the TLC plate.

Protocol 2: Quantification of Jasmonic Acid in Plant Tissue by GC-MS

Objective: To extract and quantify the amount of jasmonic acid from plant leaves.[13]

Materials:

-

Plant leaf tissue

-

Internal standard (e.g., dihydrojasmonic acid)

-

Extraction solvent (e.g., diethyl ether/ethyl acetate)

-

Derivatizing agent (e.g., diazomethane in diethyl ether)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Harvest and immediately freeze plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder.

-

Extraction: Homogenize the powdered tissue in the extraction solvent containing the internal standard.

-

Purification: Centrifuge the homogenate and collect the supernatant. The extract can be further purified by solid-phase extraction (SPE).

-

Derivatization: Evaporate the solvent and derivatize the extracted acids to their methyl esters using diazomethane. This step is necessary to make the jasmonic acid volatile for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The jasmonic acid methyl ester will be separated from other components on the GC column and detected by the mass spectrometer.

-

Quantification: Quantify the amount of jasmonic acid by comparing the peak area of its methyl ester to the peak area of the internal standard.

Conclusion

The biosynthesis of unsaturated keto fatty acids is a testament to the diverse and elegant solutions that nature has evolved to produce structurally complex and functionally important molecules. The pathways in Mycobacterium tuberculosis and plants, while distinct in their overall architecture and biological roles, share fundamental biochemical principles. A thorough understanding of these pathways, from the enzymes that catalyze the key reactions to the intricate regulatory networks that control their expression, is essential for advancing our ability to combat disease and to harness the power of biological systems for the sustainable production of valuable chemicals. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to delve deeper into this exciting and impactful field of study.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. star-idaz.net [star-idaz.net]

- 5. pnas.org [pnas.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mycolic acid biosynthesis and enzymic characterization of the beta-ketoacyl-ACP synthase A-condensing enzyme from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 11-oxo-9-undecenoate: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is a fatty acid ester with the chemical formula C12H20O3.[1] Its structure, featuring a terminal methyl ester, an internal double bond, and a terminal aldehyde group, suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, focusing on its chemical properties, synthesis, and known biological context. Due to the limited specific research on this compound, this guide also contextualizes the potential significance of related fatty acid esters where applicable.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been computationally predicted and are available across several chemical databases. These properties are essential for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C12H20O3 | PubChem[1] |

| Molecular Weight | 212.28 g/mol | PubChem[1] |

| IUPAC Name | methyl 11-oxoundec-9-enoate | PubChem[1] |

| CAS Number | 53613-55-1 | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

A variety of other physicochemical properties, such as ideal gas heat capacity, dynamic viscosity, and octanol/water partition coefficient, have also been estimated and are available through chemical property databases.[2]

Synthesis and Characterization

Spectroscopic Data

Mass Spectrometry (MS): this compound has been identified as a constituent of the methanolic extract of the clam Paratapes undulatus. In this study, gas chromatography-mass spectrometry (GC-MS) analysis identified the compound and reported the following main mass-to-charge ratio (m/z) fragments: 41, 43, 55, 57, 70, 83, 98, 111, 152, and 181.[3]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As of this review, specific ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound have not been published in the accessible scientific literature. The characterization of this molecule would heavily rely on these techniques to confirm its structure and stereochemistry.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of pure this compound is limited. Its presence in a marine mollusk suggests a potential role as a signaling molecule or a defense compound. The methanolic extract of Paratapes undulatus, in which this compound was detected, exhibited antibacterial, antibiofilm, and antioxidant activities.[3] However, as the extract contains a complex mixture of compounds, it is not possible to attribute these activities specifically to this compound.

The broader class of fatty acid esters is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The enone and aldehyde functionalities within this compound are reactive moieties that could potentially interact with biological macromolecules, suggesting that this compound could be a target for future pharmacological investigation.

Experimental Protocols for Bioactivity Screening of Natural Extracts

While no specific bioassays for this compound are reported, the study on the Paratapes undulatus extract employed standard methodologies to assess its biological potential. These protocols are representative of the types of assays that would be used to evaluate the activity of the pure compound.

Free Radical Scavenging Activity (DPPH Assay): [3]

-

A solution of 0.1 mmol/l 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of the test sample (e.g., the clam extract) are added to the DPPH solution.

-

The mixture is incubated for 20 minutes at 37°C in the dark.

-

The absorbance is measured at 517 nm.

-

The free radical scavenging activity is expressed as the IC50 value, which is the concentration of the test sample required to scavenge 50% of the DPPH radicals.

Total Antioxidant Capacity (TAC) Assay: [3]

-

A reagent solution is prepared containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.

-

The test sample is mixed with the reagent solution.

-

The mixture is incubated in a water bath at 95°C for 1.5 hours.

-

After cooling to room temperature, the absorbance of the green phosphate/molybdenum(V) complex is measured at 695 nm.

Logical Workflow for Future Research

Given the current lack of in-depth knowledge, a logical workflow for future research on this compound can be proposed. This workflow would aim to systematically synthesize, characterize, and evaluate the biological potential of this molecule.

Caption: Proposed research workflow for this compound.

Conclusion

This compound is a fatty acid ester that has been identified in a natural source but remains largely uncharacterized in the scientific literature. While its fundamental chemical properties can be estimated, there is a significant gap in our understanding of its synthesis, detailed spectroscopic properties, and specific biological activities. The presence of reactive functional groups suggests that this molecule could be a promising candidate for further investigation in the fields of chemical biology and drug discovery. The experimental protocols and research workflow outlined in this guide provide a framework for future studies aimed at unlocking the potential of this compound.

References

The Emerging Role of Oxo-Fatty Acids in Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate web of interactions that governs ecosystems is largely mediated by a silent language of chemical cues. Among the vast vocabulary of this chemical communication, fatty acid derivatives are emerging as crucial signaling molecules in a variety of ecological contexts. This technical guide delves into the role of a specific class of these molecules, oxo-undecenoates and related oxo-fatty acids, in chemical ecology. While the term "oxo-undecenoates" does not define a widely characterized class of signaling molecules, this guide will focus on the well-documented activities of undecylenic acid (10-undecenoic acid) and other oxo-fatty acids, providing a foundational understanding for researchers and professionals in drug development.

The presence of an oxo functional group on a fatty acid chain can dramatically alter its chemical properties and biological activity, transforming it from a simple metabolite into a potent signaling molecule or a defensive compound. This guide will explore the known functions of these molecules in fungal communication, virulence, and inter-kingdom interactions, with a particular focus on the opportunistic pathogen Candida albicans. Furthermore, it will provide an overview of the experimental methodologies required to investigate these fascinating compounds and their potential as targets for novel therapeutic agents.

Oxo-Undecenoates in Fungal Pathogenesis: The Case of Candida albicans

Undecylenic acid (10-undecenoic acid), a commercially available unsaturated fatty acid, is a well-established antifungal agent. Its efficacy against Candida albicans, a common human fungal pathogen, provides a valuable model for understanding how oxo-fatty acids can influence fungal behavior and virulence.

The primary mechanism of undecylenic acid's antifungal activity is the inhibition of biofilm formation and the morphological transition from yeast to hyphal form, a critical step in the establishment of infection.[1] This inhibitory effect is observed at concentrations above 3 mM.[1]

Mechanism of Action of Undecylenic Acid on Candida albicans

Undecylenic acid exerts its effects through a multi-pronged attack on the cellular processes of C. albicans:

-

Inhibition of Morphogenesis: The transition from a unicellular yeast to a filamentous hyphal form is a key virulence factor for C. albicans, enabling tissue invasion. Undecylenic acid effectively abolishes this morphological switch at concentrations of 4 mM and above.[1]

-

Disruption of Biofilm Formation: Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers resistance to antifungal agents and host immune defenses. Undecylenic acid significantly inhibits the formation of these robust structures.[1]

-

Alteration of Cell Morphology: Treatment with undecylenic acid leads to a crumpled and atrophic appearance of C. albicans cells, as observed under scanning electron microscopy, suggesting damage to the cell envelope.[1]

-

Downregulation of Virulence-Associated Genes: The expression of genes encoding hydrolytic enzymes, such as secreted aspartic proteases (SAPs), lipases, and phospholipases, which are crucial for nutrient acquisition and host tissue degradation, is significantly decreased in the presence of undecylenic acid.[1] Furthermore, the transcription of hyphal-specific genes, like HWP1 (Hyphal Wall Protein 1), is markedly reduced.[1]

The following diagram illustrates the signaling pathway and molecular targets of undecylenic acid in Candida albicans.

References

Methodological & Application

Synthesis of Methyl 11-oxo-9-undecenoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 11-oxo-9-undecenoate, a long-chain unsaturated ketoester. The synthesis is based on the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and efficient method for the stereoselective formation of alkenes. This protocol outlines the reaction of methyl 9-oxononanoate with a suitable phosphonate reagent to yield the target α,β-unsaturated ketoester. This document is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the preparation and potential applications of this and similar molecules.

Introduction

This compound is a bifunctional molecule containing both an ester and an α,β-unsaturated ketone moiety. This combination of functional groups makes it a potentially valuable building block in organic synthesis and a candidate for biological evaluation. Long-chain unsaturated fatty compounds and their derivatives are known to have diverse biological activities and are used in various applications, including the development of lubricants, cosmetics, and pharmaceuticals.[1] The α,β-unsaturated ketone functionality, in particular, is a common feature in many biologically active natural products and can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles.

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of such compounds compared to the classical Wittig reaction.[2][3][4] Key advantages of the HWE reaction include the use of more nucleophilic phosphonate carbanions that react readily with aldehydes, and the straightforward removal of the water-soluble phosphate byproduct during workup, simplifying product purification.[2][3] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often a desired stereochemical outcome in synthetic campaigns.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₃ | [5] |

| Molecular Weight | 212.28 g/mol | [5] |

| CAS Number | 53613-55-1 | [5] |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Mass Spectrometry (EI) | Available | [6][7] |

| ¹H NMR | Not available | - |

| ¹³C NMR | Not available | - |

| Infrared (IR) | Not available | - |

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of this compound based on the Horner-Wadsworth-Emmons reaction. The specific phosphonate reagent required is diethyl (2-oxoethyl)phosphonate.

Materials:

-

Methyl 9-oxononanoate

-

Diethyl (2-oxoethyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Argon or nitrogen gas inlet

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of diethyl (2-oxoethyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH slurry via syringe.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate anion is complete when hydrogen gas evolution ceases.

-

-

Reaction with Aldehyde:

-

Cool the solution of the phosphonate anion back to 0 °C.

-

Slowly add a solution of methyl 9-oxononanoate (1.0 equivalent) in anhydrous THF to the reaction mixture via syringe.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Characterization:

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

-

Mass Spectrometry: Compare the obtained mass spectrum with the data available from the NIST WebBook.[6][7]

-

NMR Spectroscopy (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

Infrared Spectroscopy: Obtain an IR spectrum to identify the characteristic vibrational frequencies of the functional groups present, such as the ester carbonyl, the α,β-unsaturated ketone carbonyl, and the carbon-carbon double bond.

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. aocs.org [aocs.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C12H20O3 | CID 534673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

Synthesis of Methyl 11-oxo-9-undecenoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 11-oxo-9-undecenoate, a valuable intermediate in organic synthesis and potential building block for various biologically active molecules. The outlined synthetic pathway involves a two-step process commencing with the readily available starting material, methyl 10-undecenoate. The key transformations include an ozonolysis to generate a crucial aldehyde intermediate, followed by a Horner-Wadsworth-Emmons reaction to construct the target α,β-unsaturated keto-ester.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic protocol.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | Ozonolysis | Methyl 10-undecenoate | Methyl 9-formylnonanoate | 1. O₃ 2. Dimethyl sulfide (DMS) | Dichloromethane/Methanol | ~90 |

| 2 | Horner-Wadsworth-Emmons | Methyl 9-formylnonanoate | This compound | Dimethyl (2-oxopropyl)phosphonate, Sodium hydride (NaH) | Tetrahydrofuran (THF) | High |

Experimental Protocols

Step 1: Synthesis of Methyl 9-formylnonanoate via Ozonolysis

This procedure details the oxidative cleavage of methyl 10-undecenoate to yield the aldehyde intermediate, methyl 9-formylnonanoate.[1][2]

Materials:

-

Methyl 10-undecenoate

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃)

-

Dimethyl sulfide (DMS)

-

Argon or Nitrogen gas

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl 10-undecenoate (1.0 eq) in a 3:1 mixture of anhydrous dichloromethane and anhydrous methanol.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed. The solution will typically turn a pale blue color upon completion.

-

Purge the reaction mixture with argon or nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (2.0 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure methyl 9-formylnonanoate.

Step 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes the formation of the α,β-unsaturated keto-ester system from the aldehyde intermediate using a phosphonate reagent.[3][4][5][6]

Materials:

-

Methyl 9-formylnonanoate

-

Dimethyl (2-oxopropyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of dimethyl (2-oxopropyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

-

Cool the resulting phosphonate anion solution back to 0 °C.

-

Add a solution of methyl 9-formylnonanoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound. The reaction typically favors the formation of the (E)-isomer.

Visualizations

The following diagrams illustrate the key experimental workflow and a plausible signaling pathway that could be investigated using the synthesized compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for the Purification of Methyl 11-oxo-9-undecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-oxo-9-undecenoate is an unsaturated keto ester of interest in various research and development applications. Its synthesis often results in a mixture of starting materials, byproducts, and the desired product. Effective purification is crucial to ensure the integrity of subsequent experiments and the quality of final products. These application notes provide detailed protocols for the purification of this compound using standard laboratory techniques, including silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). Additionally, methods for purity analysis and yield calculation are described.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₃ | [1][2] |

| Molecular Weight | 212.28 g/mol | [1][3] |

| CAS Number | 53613-55-1 | [1][2] |

| Appearance | (Expected) Colorless to pale yellow oil | |

| Boiling Point | Not readily available | [4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) |

Purification Workflow Overview

The general workflow for the purification of crude this compound involves an initial purification step by silica gel column chromatography to remove major impurities, followed by an optional high-purity polishing step using RP-HPLC. The purity of the final product is assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 2. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of Methyl 11-oxo-9-undecenoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 11-oxo-9-undecenoate is a functionalized fatty acid methyl ester (FAME) containing both a ketone and a carbon-carbon double bond. This structure makes it a molecule of interest in various fields, including flavor and fragrance chemistry, polymer synthesis, and as a potential bioactive compound or metabolic intermediate. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this.[1][2][3] It offers high-resolution separation by gas chromatography and definitive identification through mass spectrometry, making it ideal for analyzing complex mixtures.[4][5]

This document provides a comprehensive protocol for the analysis of this compound using a standard GC-MS system with electron ionization (EI).

Experimental Protocols

1. Sample Preparation

The goal of sample preparation is to dissolve the analyte in a volatile solvent suitable for injection into the GC.

-

Materials:

-

This compound standard

-

High-purity Hexane or Ethyl Acetate (GC grade)

-

2 mL glass autosampler vials with PTFE-lined caps

-

Micropipettes

-

-

Procedure:

-